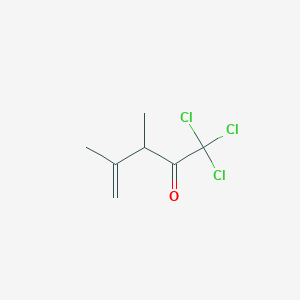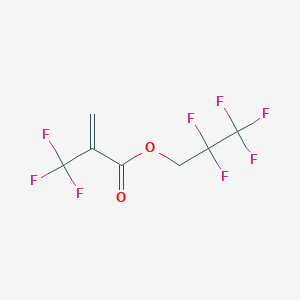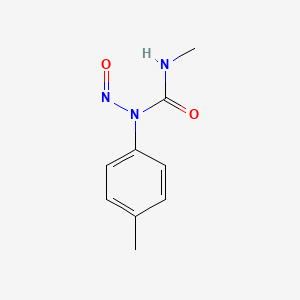
2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine is a unique organofluorine compound characterized by the presence of pentafluorophenyl groups and an oxaziridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine typically involves the reaction of pentafluorophenyl-substituted precursors with appropriate oxidizing agents. One common method includes the use of peracids or other oxidizing agents to introduce the oxaziridine ring into the pentafluorophenyl-substituted substrate. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine can undergo various chemical reactions, including:
Oxidation: The oxaziridine ring can participate in oxidation reactions, often acting as an oxidizing agent itself.
Reduction: Under specific conditions, the compound can be reduced to form different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the pentafluorophenyl rings.
Scientific Research Applications
2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound’s unique properties make it a candidate for studying enzyme mechanisms and other biological processes.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine exerts its effects is primarily through its ability to act as an oxidizing agent. The oxaziridine ring can facilitate the transfer of oxygen atoms to substrates, leading to oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being oxidized.
Comparison with Similar Compounds
Similar Compounds
Tris(pentafluorophenyl)borane: Another organofluorine compound with similar structural features but different reactivity.
Pentafluorophenyl-substituted oxaziridines: Compounds with similar functional groups but varying in the number and position of pentafluorophenyl groups.
Uniqueness
2,3-Bis(pentafluorophenyl)-3-phenyloxaziridine is unique due to the specific arrangement of its pentafluorophenyl groups and the presence of the oxaziridine ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research.
Properties
CAS No. |
105654-23-7 |
|---|---|
Molecular Formula |
C19H5F10NO |
Molecular Weight |
453.2 g/mol |
IUPAC Name |
2,3-bis(2,3,4,5,6-pentafluorophenyl)-3-phenyloxaziridine |
InChI |
InChI=1S/C19H5F10NO/c20-8-7(9(21)11(23)12(24)10(8)22)19(6-4-2-1-3-5-6)30(31-19)18-16(28)14(26)13(25)15(27)17(18)29/h1-5H |
InChI Key |
ZGGRPUDIUVJQRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(N(O2)C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14336948.png)
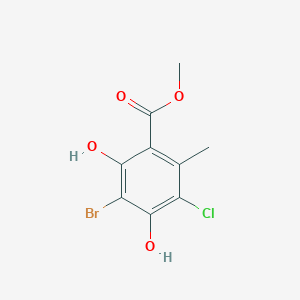
![2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane](/img/structure/B14336955.png)

![Phenol, 2-[[[2-(ethylamino)ethyl]imino]methyl]-](/img/structure/B14336968.png)
![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal](/img/structure/B14336985.png)

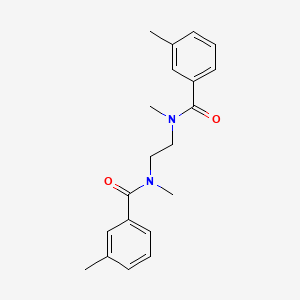

![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)
